molecular formula C19H21NO3S B12200633 1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-phenoxypropan-2-ol

1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-phenoxypropan-2-ol

Cat. No.: B12200633
M. Wt: 343.4 g/mol
InChI Key: RWQPDYYWRJXIPU-UHFFFAOYSA-N
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Description

1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-phenoxypropan-2-ol is a complex organic compound that features a unique combination of furan, thiophene, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-phenoxypropan-2-ol typically involves the following steps:

    Formation of Furan and Thiophene Derivatives: The initial step involves the preparation of furan and thiophene derivatives.

    Coupling Reactions: The furan and thiophene derivatives are then coupled with an appropriate amine to form the intermediate compound. This step often requires the use of coupling reagents like EDCI or DCC.

    Final Assembly: The intermediate is then reacted with phenoxypropanol under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-phenoxypropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-3-phenoxypropan-2-ol stands out due to its unique combination of furan, thiophene, and phenoxy groups

Properties

Molecular Formula

C19H21NO3S

Molecular Weight

343.4 g/mol

IUPAC Name

1-[furan-2-ylmethyl(thiophen-2-ylmethyl)amino]-3-phenoxypropan-2-ol

InChI

InChI=1S/C19H21NO3S/c21-16(15-23-17-6-2-1-3-7-17)12-20(13-18-8-4-10-22-18)14-19-9-5-11-24-19/h1-11,16,21H,12-15H2

InChI Key

RWQPDYYWRJXIPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(CN(CC2=CC=CO2)CC3=CC=CS3)O

Origin of Product

United States

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